3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid
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Overview
Description
3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-methyl-7-(trifluoromethyl)quinoline-4-amine with a suitable benzoic acid derivative under specific reaction conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-7-(trifluoromethyl)quinoline-4-amine: A precursor in the synthesis of the target compound.
Quinoline N-oxide derivatives: Products of oxidation reactions.
Tetrahydroquinoline derivatives: Products of reduction reactions.
Uniqueness
3-{[2-Methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13F3N2O2 |
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Molecular Weight |
346.3 g/mol |
IUPAC Name |
3-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzoic acid |
InChI |
InChI=1S/C18H13F3N2O2/c1-10-7-15(23-13-4-2-3-11(8-13)17(24)25)14-6-5-12(18(19,20)21)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H,24,25) |
InChI Key |
WNSITQZKTBCMRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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